molecular formula C4H7ClO3 B1363733 Methyl 2-chloro-3-hydroxypropionate CAS No. 98070-39-4

Methyl 2-chloro-3-hydroxypropionate

Cat. No.: B1363733
CAS No.: 98070-39-4
M. Wt: 138.55 g/mol
InChI Key: IPNQALYYANAHGS-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-hydroxypropionate is an organic compound with the molecular formula C4H7ClO3. It is also known as 2-chloro-3-hydroxypropionic acid methyl ester. This compound is used in various chemical reactions and has applications in different scientific fields.

Scientific Research Applications

Methyl 2-chloro-3-hydroxypropionate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

Methyl 2-chloro-3-hydroxypropionate, also known as methyl 2-chloro-3-hydroxypropanoate, is a chemical compound with the empirical formula C4H7ClO3 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. Its impact on bioavailability is currently unknown. The compound has a molecular weight of 138.55 , which may influence its absorption and distribution.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt is known that the compound should be stored at 2-8°c .

Safety and Hazards

Methyl 2-chloro-3-hydroxypropionate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If inhaled, remove the person to fresh air and give artificial respiration if necessary .

Biochemical Analysis

Biochemical Properties

Methyl 2-chloro-3-hydroxypropionate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with dehydrogenases, which are enzymes that catalyze the oxidation of substrates by transferring hydrogen to an acceptor. The compound’s hydroxyl group allows it to participate in oxidation-reduction reactions, making it a valuable intermediate in synthetic organic chemistry .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with dehydrogenases and other enzymes can lead to changes in metabolic flux and energy production within cells . Additionally, its effects on gene expression can alter the production of proteins and other essential biomolecules, thereby affecting overall cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, its interaction with dehydrogenases can inhibit or enhance the enzyme’s activity, leading to changes in metabolic pathways and gene expression . These interactions are crucial for understanding the compound’s role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under certain conditions, but it can degrade over time, leading to changes in its effectiveness and impact on cellular function . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, indicating the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as dehydrogenases and other cofactors, influencing metabolic flux and metabolite levels. The compound’s role in oxidation-reduction reactions makes it a key player in energy production and other metabolic processes . Understanding these pathways is essential for elucidating the compound’s biochemical functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions determine the compound’s availability and effectiveness in biochemical reactions.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . Understanding its localization is crucial for determining its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-hydroxypropionate can be synthesized through the esterification of 2-chloro-3-hydroxypropionic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-hydroxypropionate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-chloro-3-oxopropionate.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 2-hydroxy-3-hydroxypropionic acid methyl ester, 2-amino-3-hydroxypropionic acid methyl ester, and 2-thio-3-hydroxypropionic acid methyl ester.

    Oxidation Reactions: The major product is methyl 2-chloro-3-oxopropionate.

    Reduction Reactions: The major product is 2-chloro-3-hydroxypropanol.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-3-oxopropionate
  • 2-Chloro-3-hydroxypropionic acid
  • Methyl 2-chloro-3-hydroxybutyrate

Uniqueness

Methyl 2-chloro-3-hydroxypropionate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its combination of a chloro group, hydroxyl group, and ester group makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-chloro-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNQALYYANAHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377804
Record name Methyl 2-chloro-3-hydroxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98070-39-4
Record name Methyl 2-chloro-3-hydroxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-chloro-3-hydroxypropionate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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